p-SCN-Bn-TCMC HCl

Vue d'ensemble

Description

P-SCN-Bn-TCMC HCl is a bifunctional chelator . It contains a powerful chelator TCMC and a reactive thiocyanate linker . TCMC has the capability to strongly bind radio-isotopic heavy metal ions, which are widely used for radio-diagnostic/imaging research . The thiocyanate functional group is reactive to amino and hydroxy groups, and can be used to make conjugates with peptides, antibodies, and other bio-macromolecules .

Chemical Reactions Analysis

In radiolabeling studies, p-SCN-Bn-TCMC demonstrated significantly higher 197m/g Hg radiochemical yields compared to other chelators . The [197m/g Hg]Hg-p-SCN-Bn-TCMC complex was kinetically inert when challenged against human serum and glutathione .Applications De Recherche Scientifique

Application in Prostate Cancer Therapy

A significant application of p-SCN-Bn-TCMC HCl is in the development of radioligand therapy for prostate cancer. In the study by Stenberg et al. (2020), a p-SCN-Bn-TCMC-PSMA ligand (NG001) was prepared and evaluated for targeting prostate-specific membrane antigen (PSMA) in prostate cancer cells. The study compared NG001 with DOTA-based PSMA-617, observing that NG001 showed similar binding and internalization in cancer cells, with a notably lower kidney uptake. This work indicates p-SCN-Bn-TCMC HCl's potential for targeted prostate cancer therapy (Stenberg et al., 2020).

Imaging and Diagnosis Applications

Chen et al. (2019) developed a novel Anxa1-targeted probe, 99mTc-p-SCN-Bn-DTPA-GGGRDN-IF7, for imaging purposes. The probe was designed to target Annexin 1, a specific marker of tumor vasculature in several solid tumors. The study revealed the probe's potential as an effective tool for detecting Anxa1 levels in cancers, suggesting its applicability in cancer diagnosis and imaging (Chen et al., 2019).

Non-Small Cell Lung Carcinoma (NSCLC) Research

In a study by Raana and Shah (2021), nimotuzumab was labeled with 111In using p-SCN-Bn-DTPA as a bifunctional chelate for targeting non-small cell lung carcinoma (NSCLC). The study evaluated its targeting potential against various NSCLC cell lines and assessed the correlation between epidermal growth factor receptor (EGFR) expression and internalization kinetics. This research highlights the role of p-SCN-Bn-TCMC HCl in developing targeted therapies for NSCLC (Raana & Shah, 2021).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for p-SCN-Bn-TCMC HCl involves the reaction of p-nitrobenzyl chloride with thiourea followed by reduction and subsequent reaction with benzylamine and 1,2,3,4-tetrahydro-6-chloro-2-methylquinoline-5-carboxylic acid.", "Starting Materials": [ "p-nitrobenzyl chloride", "thiourea", "benzylamine", "1,2,3,4-tetrahydro-6-chloro-2-methylquinoline-5-carboxylic acid" ], "Reaction": [ "p-nitrobenzyl chloride is reacted with thiourea in the presence of a base to form p-nitrobenzylthiourea", "p-nitrobenzylthiourea is reduced using a reducing agent such as sodium dithionite to form p-aminobenzylthiourea", "p-aminobenzylthiourea is reacted with benzylamine in the presence of a base to form p-SCN-Bn-thiourea", "p-SCN-Bn-thiourea is reacted with 1,2,3,4-tetrahydro-6-chloro-2-methylquinoline-5-carboxylic acid in the presence of a base to form p-SCN-Bn-TCMC HCl" ] } | |

Numéro CAS |

2153478-57-8 |

Nom du produit |

p-SCN-Bn-TCMC HCl |

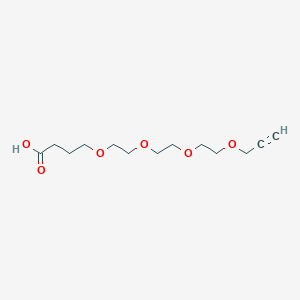

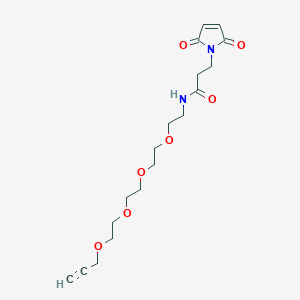

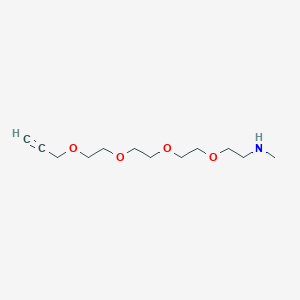

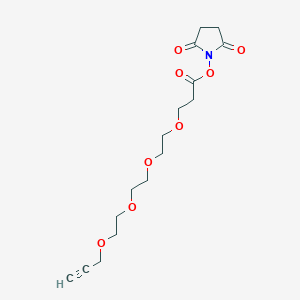

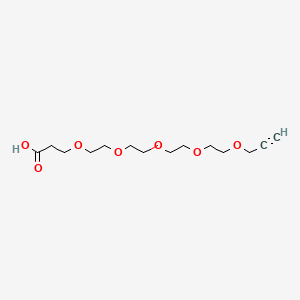

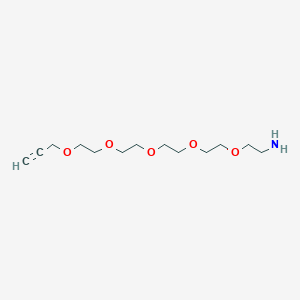

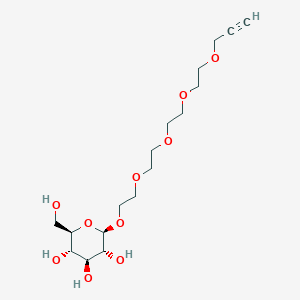

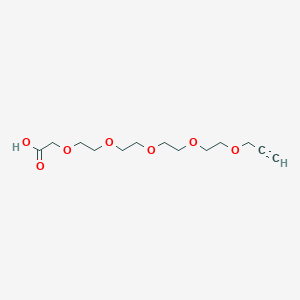

Formule moléculaire |

C24H41Cl4N9O4S |

Poids moléculaire |

693.511 |

Nom IUPAC |

2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride |

InChI |

InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H |

Clé InChI |

AWINXKJPBPFQMY-UHFFFAOYSA-N |

SMILES |

O=C(N)CN1C(CC2=CC=C(N=C=S)C=C2)CN(CC(N)=O)CCN(CC(N)=O)CCN(CC(N)=O)CC1.[H]Cl.[H]Cl.[H]Cl.[H]Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

p-SCN-Bn-TCMC; p-SCN-Bn-TCMC HCl; p-SCN-Bn-TCMC hydrochloride, |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.